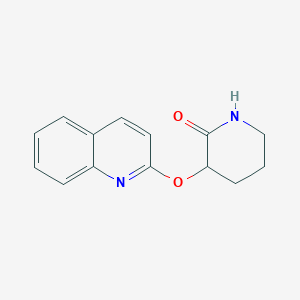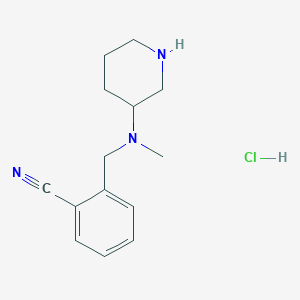
Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate” is a chemical compound with the molecular formula C14H17NO6S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a methoxycarbonyl group and an aminomethylene malonate group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate and its derivatives are significant in the field of organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For instance, diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate, a related compound, undergoes aminolysis with 3-aminopropanol, leading to the preparation of bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide. This compound, bearing orthogonal protections, is utilized in the synthesis of oligonucleotide glycoconjugates carrying diverse sugar units, demonstrating its utility in constructing biologically relevant molecules (Katajisto, Heinonen, & Lönnberg, 2004).
Another study highlights the conformational analysis of a similar compound, diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, in solid and solution states. The research focuses on understanding the diastereotopic characteristics and comparing them with related compounds, providing insights into the structural aspects of these molecules (Saravanan, Muthusubramanian, & Polborn, 2005).
Electrophilic Amination
The compound has also been explored in electrophilic amination reactions. Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, for example, has been shown to undergo amination with alkyl Grignard reagents to yield N-alkylation products. These products can be further transformed into valuable chemical entities such as N-alkyl-p-anisidines after the oxidative removal of the malonate moiety, highlighting the compound's versatility in synthetic chemistry (Niwa, Takayama, & Shimizu, 2002).
Supramolecular Chemistry
The crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) have been analyzed, revealing their co-planar conformation and the presence of strong intramolecular N–H⋯O hydrogen bonding. This study provides valuable insights into the supramolecular assembly formation assisted via non-covalent interactions, crucial for understanding the material's behavior and potential applications in molecular engineering and design (Shaik, Angira, & Thiruvenkatam, 2019).
Eigenschaften
IUPAC Name |
diethyl 2-[[(4-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-4-20-13(17)9(14(18)21-5-2)6-15-11-8-22-7-10(11)12(16)19-3/h6-8,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNPEPWNUVLDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CSC=C1C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2829582.png)


![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)

![(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2829587.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)
![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2829595.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)
![6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2829604.png)
